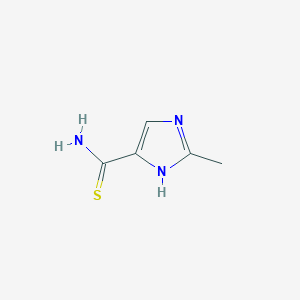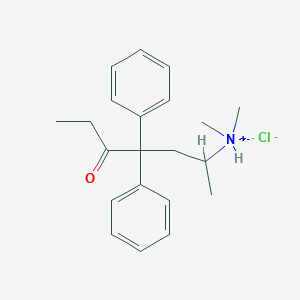
美沙酮盐酸盐
描述
Methadone hydrochloride, also known as Dolophine or Methadose, is a synthetic opioid drug used in the treatment of opioid addiction and pain relief. It is a long-acting opioid agonist, meaning it binds to the opioid receptors in the brain, which reduces the craving for opioid drugs and blocks their effects. Methadone hydrochloride has been used in medical settings since the 1950s, and is still widely used today.
科学研究应用
治疗阿片类药物相关疾病
美沙酮是一种用于维持治疗阿片类药物相关疾病的非常有效的药物 . 它已被发现是治疗保留最有效的药物治疗方法,优于丁丙诺啡和纳曲酮等其他药物 . 美沙酮可以减轻对阿片类药物的渴望并阻断其欣快作用,创造一种药理学稳定的状态,允许进行心理社会治疗和康复 .
减少阿片类药物使用和相关症状
美沙酮与丁丙诺啡和纳曲酮一起已被证明可以减少阿片类药物的使用和阿片类药物使用障碍相关的症状 . 这些药物还可以降低与吸毒相关的传染病传播和犯罪行为的风险 .
预防过量死亡
在治疗中使用美沙酮会增加一个人接受治疗的可能性,这与过量死亡的风险降低相关 .
减少艾滋病毒和丙型肝炎病毒的传播
美沙酮治疗与艾滋病毒和丙型肝炎病毒传播风险降低相关,因为它会增加一个人接受治疗的可能性 .
促进就业和减少刑事司法介入
美沙酮治疗会增加就业的可能性,并通过让个人接受治疗来减少刑事司法介入 .
美沙酮的精准处方
研究表明,性别、CYP2B6 基因型和 BMI 等因素会影响美沙酮的代谢 . 了解这些因素可以帮助提供个性化的治疗并创建美沙酮剂量算法
作用机制
Target of Action
Methadone hydrochloride primarily targets the µ-opioid receptor (MOR) . It also acts as an agonist of κ- and σ-opioid receptors within the central and peripheral nervous systems . These receptors are involved in pain transmission, and their activation mimics the natural effects of the body’s opioids, endorphins, and enkephalins .
Mode of Action
As a full MOR agonist, methadone hydrochloride mimics the natural effects of the body’s opioids, endorphins, and enkephalins through the release of neurotransmitters involved in pain transmission . It also acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor , dampening a major excitatory pain pathway within the central nervous system . This unique mechanism of action may explain its improved analgesic efficacy and reduced opioid tolerance compared to other opioids .
Biochemical Pathways
Methadone hydrochloride undergoes N-demethylation by multiple cytochrome P450 (CYP) enzymes including CYP3A4, CYP2B6, CYP2C19, CYP2C9, and CYP2D6 . The metabolites produced are mainly excreted in the urine .
Pharmacokinetics
Methadone hydrochloride has a bioavailability ranging between 36 to 100% . It has a unique pharmacokinetic profile with a comparatively longer duration of action and half-life . This makes methadone a good option for the treatment of severe pain and addiction as fewer doses are needed to maintain analgesia and prevent opioid withdrawal symptoms . Methadone also has an unpredictable half-life with interindividual variability, which leads to an unpredictable risk of respiratory depression and overdose when initiating or titrating therapy .
Result of Action
The pharmacological actions of methadone hydrochloride result in analgesia , suppression of opioid withdrawal symptoms, sedation, miosis, sweating, hypotension, bradycardia, nausea and vomiting (via binding within the chemoreceptor trigger zone), and constipation . At higher doses, methadone use can result in respiratory depression, overdose, and death .
Action Environment
The action of methadone hydrochloride can be influenced by environmental factors such as the presence of other drugs. For instance, the concomitant use of methadone with all cytochrome P450 3A4, 2B6, 2C19, 2C9 or 2D6 inhibitors may result in an increase in methadone plasma concentrations, which could cause potentially fatal respiratory depression . Additionally, single nucleotide polymorphisms (SNPs) within the cytochrome P450 enzymes can impact methadone pharmacokinetics and contribute to the interindividual variation in response to methadone therapy .
未来方向
The regulations regarding the use of Methadone for opioid use disorder treatment have been updated recently . These changes increase access to medications like methadone and buprenorphine that treat opioid use disorder . Future work will focus on further formulation optimization with the objective of progressing to evaluation of prototype dosage forms in clinical trials .
生化分析
Biochemical Properties
Methadone hydrochloride interacts with various enzymes and proteins. It mimics the natural effects of the body’s opioids, endorphins, and enkephalins through the release of neurotransmitters involved in pain transmission . It also acts as an agonist of κ- and σ-opioid receptors, as an antagonist of the NMDA receptor, and as an inhibitor of serotonin and norepinephrine uptake .
Cellular Effects
Methadone hydrochloride has been shown to have effects on various types of cells. For instance, it has been found to have cytotoxic activity and apoptotic effects on leukemia cell lines . It triggers apoptosis in these cells, involving upregulation of Bid and Caspase 8 expression and downregulation of Bcl-2, p21, and survivin expression .
Molecular Mechanism
Methadone hydrochloride exerts its effects at the molecular level through several mechanisms. As a full MOR agonist, it mimics the natural effects of the body’s opioids, endorphins, and enkephalins . By inhibiting the NMDA receptor, methadone dampens a major excitatory pain pathway within the central nervous system .
Temporal Effects in Laboratory Settings
The effects of methadone hydrochloride change over time in laboratory settings. It has a unique pharmacokinetic profile, displaying a comparatively longer duration of action and half-life . This makes methadone a good option for the treatment of severe pain and addiction as fewer doses are needed to maintain analgesia and prevent opioid withdrawal symptoms .
Dosage Effects in Animal Models
The effects of methadone hydrochloride vary with different dosages in animal models. For instance, in dogs, methadone was administered at a dose of 0.2 mg/kg IV q 4 h . The highest average glycemic drop was recorded for methadone, between T0 and T1 .
Metabolic Pathways
Methadone hydrochloride is involved in various metabolic pathways. It is predominantly cleared by hepatic metabolism, primarily via N-demethylation to 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP), which is pharmacologically inactive . Cytochrome P450 enzymes, primarily CYP3A4, CYP2B6, CYP2C19, CYP2C9, and CYP2D6, are responsible for this conversion .
Transport and Distribution
Methadone hydrochloride is transported and distributed within cells and tissues. It is a lipophilic drug and the steady-state volume of distribution ranges between 1.0 to 8.0 L/kg . In plasma, methadone is predominantly bound to α-acid glycoprotein .
Subcellular Localization
Given its lipophilic nature and its interactions with various cellular receptors, it can be inferred that methadone hydrochloride may localize to various subcellular compartments where these receptors are present .
属性
IUPAC Name |
6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQXCDYVZAHXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76-99-3 (Parent) | |
| Record name | Methadone hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001095905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2020501 | |
| Record name | Methadone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1095-90-5, 125-56-4 | |
| Record name | Methadone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1095-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methadone hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001095905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methadone hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methadone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methadone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methadone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHADONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/229809935B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










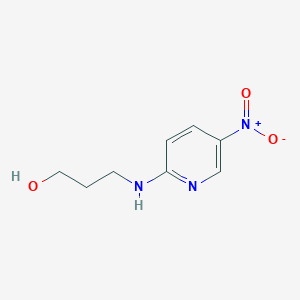
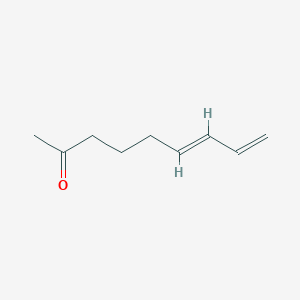

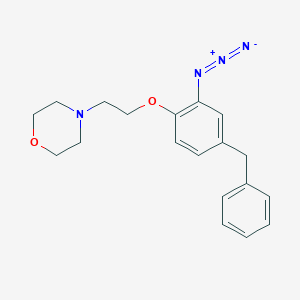
![1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol](/img/structure/B164239.png)
![methyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B164250.png)
